Vinyl dichloroacetate
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Overview
Description
Vinyl dichloroacetate (VDC) is an organic compound with the molecular formula C₄H₄Cl₂O₂. It is a derivative of dichloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a vinyl group (ethenyl group). This compound is known for its reactivity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of dichloroacetic acid with vinyl alcohol under acidic conditions.
Halogenation Reaction: Another method involves the halogenation of vinyl acetate using chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution Reactions: Substitution reactions involving the replacement of chlorine atoms with other groups are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
Vinyl dichloroacetate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: VDC is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which vinyl dichloroacetate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: VDC can inhibit enzymes involved in metabolic pathways, such as pyruvate dehydrogenase kinase (PDK), which plays a role in cancer cell metabolism.
Pathways Involved: By inhibiting PDK, VDC can disrupt the metabolic processes in cancer cells, leading to their death.
Comparison with Similar Compounds
Vinyl dichloroacetate is similar to other vinyl esters and dichloroacetic acid derivatives. its unique structure and reactivity set it apart:
Similar Compounds: Vinyl acetate, vinyl chloride, dichloroacetic acid.
Uniqueness: The presence of the vinyl group in VDC makes it more reactive compared to its counterparts, allowing for a wider range of chemical transformations.
Properties
CAS No. |
7561-04-8 |
---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
ethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H4Cl2O2/c1-2-8-4(7)3(5)6/h2-3H,1H2 |
InChI Key |
ZBCLTORTGNOIGM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(Cl)Cl |
Origin of Product |
United States |
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